
4-Methoxy-2,6-diphenylphenol
Overview
Description
4-Methoxy-2,6-diphenylphenol (CAS: Not explicitly provided, referred to as Compound D in –3) is a phenolic antioxidant characterized by its unique substitution pattern. The molecule features a central phenol ring substituted with methoxy (-OCH₃) at the 4-position and phenyl groups at the 2- and 6-positions. This arrangement facilitates radical stabilization through electron delocalization rather than steric hindrance alone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2,6-diphenylphenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . This method is favored for its mild reaction conditions and high yield.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as recrystallization and purification to obtain the final product.
Chemical Reactions Analysis
Antioxidant Synergism with Thioethers and Peroxide Decomposers
4-Methoxy-2,6-diphenylphenol acts as a chain-breaking antioxidant (CBA) in synergistic systems with preventive antioxidants like dialkyl thioethers (e.g., DSTDP). Key reaction pathways include:
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First-stage regeneration : The phenoxyl radical (F) reacts with hydrogen donors (e.g., 2,4-pentanedione) to regenerate the parent phenol (D) at moderate temperatures (~30°C) .
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Second-stage regeneration : Thermal decomposition of adducts formed between F and thioethers produces new hydroperoxide decomposers, enhancing oxidative stability .
Synergistic System Component | Role | Optimal Ratio (CBA:Preventive) |
---|---|---|
This compound | CBA | 1:5 |
DSTDP | Preventive | 5:1 |
This system achieves enhanced performance by minimizing antioxidant wasting reactions through steric protection of the phenolic -OH group .
Photochemical Reactions and Rearrangements
Under UV irradiation, derivatives undergo structural changes:
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Solid-state photolysis of 2-methoxy-4,4-diphenylcyclohexa-2,5-dienone yields 2-methoxy-3,4-diphenylphenol as the major product (67% yield) .
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Competing pathways involve:
Demethylation Reactions
The methoxy group undergoes cleavage under strong acidic conditions:
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Treatment with HI in acetic acid converts 4-methoxy derivatives to the corresponding phenol (38% yield) .
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Reaction mechanism:
This demethylation enables synthesis of polynuclear phenolic antioxidants .
Radical Recombination and Disproportionation
The phenoxyl radical (F) exhibits unique stability and reactivity:
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Reversible dimerization :
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Disproportionation : Steric hindrance from phenyl substituents suppresses side reactions, with activation energy ΔG‡ = 85-95 kJ/mol .
Acid-Base Behavior and Hydrogen Bonding
The phenolic -OH group shows modified acidity due to through-space interactions:
Substituent Pattern | pKa (H2O) |
---|---|
2,6-Diphenylphenol | 10.2 |
This compound | 9.8 |
The decreased acidity compared to unsubstituted phenol arises from electron-donating methoxy group stabilization of the phenoxide anion .
Scientific Research Applications
Antioxidant Properties
4-Methoxy-2,6-diphenylphenol has been extensively studied for its antioxidant capabilities. Research indicates that it can effectively inhibit oxidation processes in polymers, particularly polypropylene. The compound exhibits synergistic effects when combined with other antioxidants, such as diphenyldiethylsulphide, enhancing the stability of materials during processing and aging.
The compound is also utilized in chemical synthesis as a precursor or reagent. Its reactivity allows it to participate in various chemical transformations, including the formation of phenoxyl radicals under specific conditions.
Case Study: Phenoxyl Radical Generation
In a controlled experiment, heating this compound with diphenyldiethylsulphide at 150°C resulted in the generation of stable phenoxyl radicals. These radicals were characterized using high-performance liquid chromatography (HPLC) and mass spectrometry, revealing pathways for further synthetic applications in developing novel antioxidants .
Electrochemical Applications
Recent studies have explored the electrochemical properties of this compound. It has been tested as a substrate for electrochemical oxidation processes to produce benzoquinones.
Case Study: Electrochemical Oxidation
In an electrochemical flow cell setup, the compound was subjected to oxidation using ruthenium-iridium oxide electrodes. The results indicated that it could efficiently convert to 1,4-benzoquinone under controlled conditions, showcasing its potential for use in organic synthesis and material modification .
Coordination Chemistry
The compound has been investigated for its ability to form coordination complexes with metal ions. This property is particularly useful in materials science and catalysis.
Case Study: Metal Complex Formation
Research has shown that treating rare earth metals with this compound at elevated temperatures leads to the formation of heterobimetallic aryloxo complexes. These complexes exhibit unique structural characteristics that could be exploited in advanced materials and catalysis .
Environmental Applications
Due to its antioxidative properties, this compound is being explored for applications in environmental remediation processes.
Case Study: Remediation Potential
Studies suggest that the compound can be used to mitigate oxidative stress in environmental samples contaminated with heavy metals or organic pollutants. Its ability to scavenge free radicals may enhance the degradation processes of harmful substances .
Mechanism of Action
The mechanism of action of 4-Methoxy-2,6-diphenylphenol primarily involves its antioxidant properties. It can interact with free radicals, neutralizing them by donating an electron, thus preventing oxidative damage to cells and tissues . This compound may also inhibit specific enzymes involved in oxidative stress pathways, further contributing to its protective effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
4-Nitro-2,6-diphenylphenol (CAS 2423-73-6)
- Structure: Substituted with a nitro (-NO₂) group at the 4-position instead of methoxy.
- Molecular Weight : 291.3 g/mol .
- Key Differences: The nitro group is electron-withdrawing, reducing the phenol’s ability to donate hydrogen atoms for radical scavenging compared to the electron-donating methoxy group in Compound D. Application: Primarily a chemical intermediate for synthesizing agrochemicals and dyes via nucleophilic aromatic substitution .
- Thermal Stability : Melts at 137–139°C, higher than D’s operational range (stable up to 130°C) .
2,6-Di-tert-butyl-4-(methoxymethyl)phenol (CAS 87-97-8)
- Structure : Bulky tert-butyl groups at 2- and 6-positions and a methoxymethyl (-CH₂OCH₃) group at the 4-position.
- Molecular Weight : 250.38 g/mol .
- Key Differences: Steric hindrance from tert-butyl groups enhances radical stabilization, contrasting with D’s reliance on electron delocalization. Application: Used as a standalone antioxidant (e.g., Ionol 4) without requiring synergists like DSTDP .
4-(Hydroxymethyl)-2,6-dimethoxyphenol (CAS 530-56-3)
- Structure : Features hydroxymethyl (-CH₂OH) and methoxy groups at the 4- and 2,6-positions, respectively.
- Molecular Weight : 184.19 g/mol .
- Application: Likely used in polymer stabilization or biomedical research due to its polar substituents.
4-(2,6-Dimethylphenoxy)phenol (CAS 10181-92-7)
- Structure: Substituted with a 2,6-dimethylphenoxy group at the 4-position.
- Molecular Weight : 214.26 g/mol .
- Application: Investigated in medicinal chemistry for drug development .
Comparative Data Table
Research Findings and Mechanistic Insights
- Radical Stability: Compound D’s stability arises from resonance delocalization of the phenoxy radical into the methoxy and phenyl groups, a contrast to steric hindrance in tert-butyl analogues .
- Synergy with Sulfur Compounds: D’s activity is amplified by DSTDP, which likely regenerates the phenolic antioxidant via sulfur-centered radical scavenging, a mechanism less critical for standalone antioxidants like 2,6-di-tert-butyl derivatives .
- Thermal Behavior : D’s stability up to 130°C aligns with its role in high-temperature processing, whereas nitro derivatives degrade at higher temperatures (137–139°C) .
Q & A
Basic Research Questions
Q. What are the primary synthetic pathways for 4-methoxy-2,6-diphenylphenol, and how do their efficiencies compare?
The compound can be synthesized via (1) Friedel-Crafts alkylation using acid catalysts, which may face regioselectivity challenges, or (2) thermal rearrangement of o-p-dienone intermediates. The latter method occurs at 90–130°C, yielding a kinetic equilibrium mixture (31:32:37 ratio of intermediates) and a thermodynamically stable product at 130°C . Optimization requires controlled temperature and catalysts to minimize side reactions.
Q. What is the mechanism behind this compound's antioxidant activity?
The methoxy and phenyl substituents stabilize the phenoxy radical via electron delocalization and steric hindrance. Upon oxidation, the radical forms a stable dimer (detectable via ESR), which dissociates reversibly in solution. This stability under oxygen allows sustained radical-scavenging activity .
Q. How can researchers assess the thermal stability of this compound in polymer matrices?
Thermogravimetric analysis (TGA) under air (50 mL/min, 5°C/min heating rate) reveals thermal degradation profiles. For example, 10% weight loss occurs at 256°C (4-n-decanoxy derivative) and 332°C (4-octadecanoxy analog) . Differential scanning calorimetry (DSC) can further measure oxidation induction times (OIT) at 140–150°C.
Advanced Research Questions
Q. How should experimental designs optimize synergistic effects between this compound and preventive antioxidants like DSTDP?
Synergism is maximized at low phenolic concentrations (e.g., 0.03% w/w) with high DSTDP ratios (e.g., 0.32% w/w). Accelerated aging tests in polypropylene (PP) at 140–150°C should track mechanical property retention (e.g., tensile strength) and OIT. Processing stability is evaluated via multiple injection molding cycles (e.g., 270°C, 5 passes), showing <5% phenolic decay when paired with DSTDP .
Q. How can contradictory data on antioxidant efficacy at varying temperatures be resolved?
Initial low activity at 140–150°C arises from limited radical generation rates. Combining with sulfur-based preventives (e.g., DSTDP) enhances chain-breaking efficiency by regenerating the phenolic antioxidant. Researchers should compare time-dependent radical scavenging (via ESR) and OIT measurements across temperatures to model activation energies (e.g., Ea = 130 kJ/mol for rearrangements) .
Q. What analytical methods are suitable for studying degradation pathways during polymer processing?
High-performance liquid chromatography (HPLC) quantifies residual phenolic content post-processing. Fourier-transform infrared (FTIR) spectroscopy identifies oxidation products (e.g., carbonyl groups). Mass loss during TGA and mechanical testing (e.g., elongation at break) correlates with antioxidant depletion. For example, PP films containing 0.12% phenolic + 0.23% DSTDP show minimal degradation after 5 molding cycles .
Q. How does compatibility between this compound and polymer matrices influence experimental outcomes?
Compatibility is tested via melt-blending studies in PP or polyethylene (PE). Incompatibility leads to phase separation, detectable via scanning electron microscopy (SEM). Oligomer-modified antioxidants (e.g., L-series thioethers) reduce volatility but may lower synergism. Compare TGA volatility data (e.g., L-series vs. J-series) and mechanical performance in thin vs. thick samples .
Properties
CAS No. |
32251-20-0 |
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Molecular Formula |
C19H16O2 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
4-methoxy-2,6-diphenylphenol |
InChI |
InChI=1S/C19H16O2/c1-21-16-12-17(14-8-4-2-5-9-14)19(20)18(13-16)15-10-6-3-7-11-15/h2-13,20H,1H3 |
InChI Key |
SQWMFGXXTYTJKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)C2=CC=CC=C2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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